molecular formula C23H37N3O7S B2789931 tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate CAS No. 1263049-12-2

tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate

Cat. No.: B2789931
CAS No.: 1263049-12-2
M. Wt: 499.62
InChI Key: DHPDNVDYTOIHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate is a compound that incorporates the tert-butyloxycarbonyl (Boc) protecting group, the pentafluorophenyl (Pbf) protecting group, and an amidino group. These protecting groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate typically involves the protection of amino groups using Boc and Pbf protecting groups. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The Pbf group is introduced using pentafluorophenyl chloroformate (Pbf-Cl) in the presence of a base . The amidino group can be introduced through various methods, including the reaction of amines with carbodiimides or nitriles .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for the efficient and scalable production of peptides and peptide derivatives .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include Boc-protected amines, Pbf-protected amines, and amidino derivatives.

Scientific Research Applications

tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate involves the protection of amino groups, preventing unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions and can be removed under acidic conditions, while the Pbf group provides stability under a wide range of conditions . The amidino group can participate in various chemical reactions, enhancing the compound’s versatility .

Properties

IUPAC Name

tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O7S/c1-14-15(2)19(16(3)17-13-23(7,8)32-18(14)17)34(29,30)26-20(24-9-11-31-12-10-27)25-21(28)33-22(4,5)6/h27H,9-13H2,1-8H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPDNVDYTOIHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCOCCO)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.